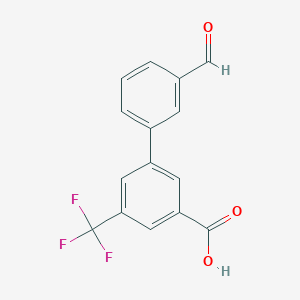

3-(3-Formylphenyl)-5-trifluoromethylbenzoic acid

CAS No.: 1261901-47-6

Cat. No.: VC20430497

Molecular Formula: C15H9F3O3

Molecular Weight: 294.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261901-47-6 |

|---|---|

| Molecular Formula | C15H9F3O3 |

| Molecular Weight | 294.22 g/mol |

| IUPAC Name | 3-(3-formylphenyl)-5-(trifluoromethyl)benzoic acid |

| Standard InChI | InChI=1S/C15H9F3O3/c16-15(17,18)13-6-11(5-12(7-13)14(20)21)10-3-1-2-9(4-10)8-19/h1-8H,(H,20,21) |

| Standard InChI Key | SXQOMYWFFYZTQT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C=O |

Introduction

3-(3-Formylphenyl)-5-trifluoromethylbenzoic acid is an organic compound characterized by a benzoic acid core with a formyl group and a trifluoromethyl group as substituents. Its chemical structure and unique properties make it valuable in various fields, including synthetic chemistry, materials science, and medicinal research.

Laboratory Synthesis

The synthesis of 3-(3-Formylphenyl)-5-trifluoromethylbenzoic acid often employs the Suzuki-Miyaura coupling reaction:

-

Reaction Type: Carbon-carbon bond formation.

-

Reagents: Boronic acid derivatives and aryl halides.

-

Catalyst: Palladium-based catalysts.

-

Conditions: Typically carried out in the presence of a base (e.g., potassium carbonate) under inert conditions.

Industrial Production

For large-scale production:

-

Continuous-flow reactors are used to optimize yield.

-

Advanced catalytic systems improve reaction efficiency and scalability.

Synthetic Chemistry

The compound serves as a building block for synthesizing complex organic molecules due to its functional groups.

Medicinal Chemistry

Preliminary studies suggest potential therapeutic applications:

-

Interaction with enzymes via the formyl group.

-

Enhanced cell membrane permeability due to the trifluoromethyl group.

Material Science

Used in developing advanced polymers and materials with unique properties such as hydrophobicity and thermal stability.

Cytotoxic Effects

Studies indicate cytotoxic effects against cancer cell lines:

-

Mechanisms include apoptosis induction via caspase activation and mitochondrial disruption.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Caspase activation |

| A549 | 10.5 | Mitochondrial disruption |

| HCT116 | 12.0 | Apoptosis induction |

Enzyme Inhibition

The compound may inhibit specific enzymes through covalent bonding, making it a candidate for drug development.

Comparison with Similar Compounds

| Compound | Key Features |

|---|---|

| 3-Formylphenylboronic acid | Lacks the trifluoromethyl group |

| 4-Formylphenylboronic acid | Formyl group in a different position |

| 3-(Trifluoromethyl)benzoic acid | Lacks the formyl group |

The combination of the formyl and trifluoromethyl groups in this compound provides unique chemical and biological properties, distinguishing it from related molecules.

Mechanism of Action

The compound’s mechanism involves:

-

Covalent bonding of the formyl group with nucleophilic sites on proteins or enzymes.

-

Interaction of the trifluoromethyl group with hydrophobic regions of biological membranes or proteins, enhancing its bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume